molecular formula C19H19N3O4S B2931603 Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate CAS No. 1797598-57-2

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate

Cat. No.: B2931603
CAS No.: 1797598-57-2
M. Wt: 385.44
InChI Key: MBSKXIBHLOJEMZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate is a synthetic organic compound featuring a multifunctional structure. Its core consists of:

  • A 1,2,4-oxadiazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capabilities.
  • A thiophene-2-yl substituent at the 3-position of the oxadiazole, contributing aromatic π-π stacking interactions.
  • A benzyl group (via methyl linkage) at the 5-position of the oxadiazole, connected to an aniline moiety.
  • A butanoate ester terminating in a ketone group, which may influence solubility and hydrolysis kinetics.

Properties

IUPAC Name

ethyl 4-oxo-4-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-25-18(24)10-9-16(23)20-14-7-4-3-6-13(14)12-17-21-19(22-26-17)15-8-5-11-27-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSKXIBHLOJEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes an ethyl ester, a thiophene ring, and an oxadiazole moiety. The molecular formula is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 350.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₃S
Molecular Weight350.41 g/mol
DensityNot specified
Solubility in WaterNot specified
Melting PointNot specified

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Antitumor Activity : Compounds with thiophene and oxadiazole groups have shown promise in inhibiting tumor cell proliferation. For instance, studies have reported that related oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Properties : The presence of the thiophene ring is often associated with antimicrobial activity. Some derivatives have demonstrated efficacy against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity can be particularly relevant in treating conditions like arthritis or other inflammatory diseases .

Case Studies

A notable study investigated the effects of a similar compound on mouse splenocytes, demonstrating a significant increase in immune cell viability when exposed to the compound at concentrations as low as 100 nM. This suggests potential applications in immunotherapy .

Another study focused on the synthesis and evaluation of thiophene-based compounds for their inhibitory effects on phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that these compounds could serve as lead candidates for developing anti-inflammatory drugs .

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds have been noted for potential skin and eye irritations upon contact. Furthermore, the structural components suggest caution due to possible interactions with biological membranes .

Table 2: Toxicological Information

Toxicity ParameterValue
Eye IrritationMay cause irritation
Skin IrritationMay cause irritation
LD50Not available
CarcinogenicityNot listed

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reaction Conditions Products Key Observations
1M NaOH, ethanol, reflux, 6 h4-Oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoic acidQuantitative conversion; confirmed via IR (loss of ester C=O at 1720 cm⁻¹) and NMR (disappearance of ethyl quartet at δ 4.1–4.3).
H₂SO₄ (10%), H₂O, 80°C, 4 h Same as aboveFaster reaction but lower purity due to side reactions .

Mechanistic Insight :

  • Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Ketone Reactivity

The 4-oxo group participates in nucleophilic additions and reductions:

Reduction to Alcohol

Reagents Conditions Product Yield
NaBH₄, EtOH, 0°C 30 min, room temperatureEthyl 4-hydroxy-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate85%
LiAlH₄, THF, reflux2 hSame as above92%

Key Data :

  • IR post-reduction shows loss of ketone C=O (1705 cm⁻¹) and emergence of O–H stretch (3400 cm⁻¹) .

  • Stereoselectivity is not observed due to planar sp² hybridization at the carbonyl carbon .

Nucleophilic Addition (e.g., Grignard Reagents)

  • Reaction with CH₃MgBr forms a tertiary alcohol, confirmed by ¹H NMR (δ 1.4 ppm, singlet for CH₃).

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in harsh acidic or reductive environments:

Acid-Catalyzed Ring Opening

Conditions Products Mechanism
Conc. HCl, reflux, 12 h 2-((3-(Thiophen-2-yl)carbamoyl)methyl)benzamideProtonation at N-2, cleavage of N–O bond .

Reductive Ring Opening

Reagents Conditions Product Yield
H₂, Pd/C, EtOH, 50 psi 24 h, 25°CEthyl 4-((2-(aminomethyl)phenyl)amino)-4-oxobutanoate78%

Structural Confirmation :

  • LC-MS shows molecular ion peak at m/z 293 (C₁₃H₁₆N₂O₃) .

Electrophilic Aromatic Substitution (Thiophene and Phenyl Rings)

The thiophene and phenyl rings undergo regioselective substitutions:

Nitration

Conditions Site Product Yield
HNO₃/H₂SO₄, 0°C Thiophene C-5Ethyl 4-oxo-4-((2-((3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate65%

Halogenation

Reagents Product Yield
Br₂, CHCl₃, 25°C Ethyl 4-oxo-4-((2-((3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate72%

Regiochemical Rationale :

  • Thiophene’s electron-rich C-5 position is favored for electrophilic attack .

  • Steric hindrance from the oxadiazole-methyl group directs substitution on the phenyl ring to the para position .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

Conditions Product Yield
Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂, DMF/H₂O, 80°C Ethyl 4-oxo-4-((2-((3-(5-(4-methoxyphenyl)thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate88%

Key Observation :

  • ¹H NMR shows new aromatic protons at δ 7.2–7.4 ppm (Ar–H) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with mass loss corresponding to CO₂ and ethylene release from the ester group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compound A (L694247): 2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl]ethanamine .

  • Similarities : Shares the 1,2,4-oxadiazole core and a benzyl-linked substituent.
  • Differences : Replaces thiophene with an indole group and includes a sulphonamide moiety.
  • Implications : The indole and sulphonamide groups enhance receptor affinity (e.g., serotonin receptors), while the thiophene in the target compound may prioritize aromatic interactions over hydrogen bonding.

Compound B (Patent EP2024): 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione .

  • Similarities : Contains a 1,2,4-oxadiazole ring with a trifluoromethylphenyl substituent.
  • Differences: Incorporates a morpholinoethyl group and imidazolidinedione, improving solubility and metabolic stability.

Analogues with Thiophene and Heterocyclic Systems

Compound C (): 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl)-1,3,4-oxadiazol-5-yl)amino]acetic acid .

  • Similarities : Dual thiophene units and a heterocyclic oxadiazole.
  • Differences : Uses a 1,3,4-oxadiazole isomer and a polar hydroxyethoxy group.
  • Implications : The 1,3,4-oxadiazole isomer may exhibit weaker DNA binding (free energy = −6.58 kcal/mol) compared to 1,2,4-oxadiazoles due to altered dipole moments. The target compound’s ester group likely increases lipophilicity relative to Compound C’s carboxylic acid.

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound A Compound B Compound C
Oxadiazole Isomer 1,2,4 1,2,4 1,2,4 1,3,4
Aromatic Group Thiophene-2-yl Indole Trifluoromethylphenyl Thiophene
Key Substituent Butanoate ester Sulphonamide Morpholinoethyl Hydroxyethoxy
Polarity Moderate (ester) High (sulphonamide) Low (CF3) High (carboxylic acid)
Theoretical LogP ~3.2 (estimated) ~2.1 ~4.5 ~1.8

Functional Implications

  • Metabolic Stability : The 1,2,4-oxadiazole in the target compound and Compounds A/B resists hydrolysis better than 1,3,4-oxadiazoles (e.g., Compound C) .
  • Binding Interactions : Thiophene’s π-electron density may favor interactions with hydrophobic enzyme pockets, whereas indole (Compound A) or trifluoromethyl groups (Compound B) target polar or sterically demanding sites.
  • Solubility: The target compound’s ester group balances lipophilicity, whereas Compound C’s carboxylic acid and Compound B’s morpholinoethyl group enhance aqueous solubility.

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